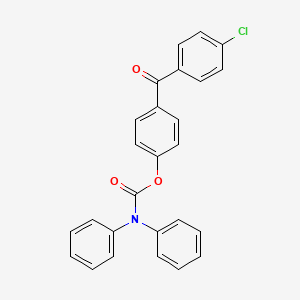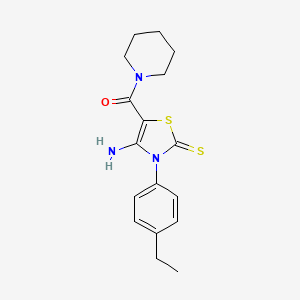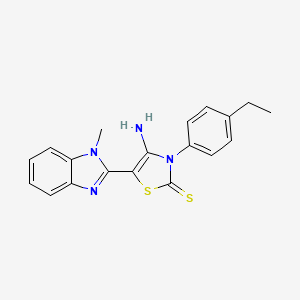![molecular formula C20H22N4O4 B12128874 2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide](/img/structure/B12128874.png)
2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide is a complex organic compound with a unique structure that includes a piperazine ring, a methoxyphenyl group, and a phenylcarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form a urea linkage . This is followed by further reactions to introduce the piperazine ring and the phenylcarboxamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like NaBH4 and LiAlH4, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-methoxyphenyl isocyanate
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
What sets 2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H22N4O4 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-[2-(2-methoxyanilino)-2-oxoethyl]-3-oxo-N-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H22N4O4/c1-28-17-10-6-5-9-15(17)23-18(25)13-16-19(26)21-11-12-24(16)20(27)22-14-7-3-2-4-8-14/h2-10,16H,11-13H2,1H3,(H,21,26)(H,22,27)(H,23,25) |
InChI Key |
SEQDIZAAEQNBLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2C(=O)NCCN2C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-1-(2-m orpholin-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B12128793.png)

![Acetamide, N-[2-[bis(1-methylethyl)amino]ethyl]-2-chloro-](/img/structure/B12128818.png)
![3-(2-Bromophenyl)-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12128835.png)
![(5Z)-3-benzyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12128837.png)


![N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12128855.png)
![N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]biphenyl-4-carboxamide](/img/structure/B12128868.png)
![N-(2-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12128869.png)
![2-(2,4-dichlorophenoxy)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12128876.png)

![N-benzyl-4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B12128887.png)

